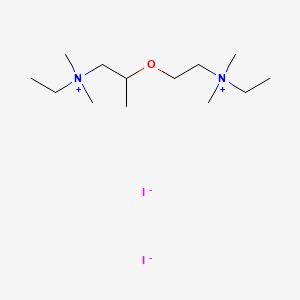
Ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industrial and medical applications. This particular compound is characterized by the presence of two ethyldimethylammonio groups and two iodide ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide typically involves the reaction of ethyldimethylamine with ethylene oxide to form an intermediate compound. This intermediate is then reacted with methyl iodide to produce the final quaternary ammonium compound. The reaction conditions usually involve controlled temperatures and the presence of a solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions
Ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ions can be substituted with other anions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate and sodium chloride, which can replace the iodide ions with nitrate or chloride ions, respectively.
Oxidation and Reduction Reactions: These reactions typically require strong oxidizing or reducing agents and specific conditions such as controlled pH and temperature.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium compounds with different anions.
Oxidation and Reduction Reactions: The products depend on the specific reagents used and the conditions of the reaction.
科学的研究の応用
Ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.
Medicine: Studied for its potential use as an antimicrobial agent in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents and surfactants due to its surface-active properties.
作用機序
The mechanism of action of ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This is primarily due to the positively charged ammonium groups interacting with the negatively charged components of the cell membrane.
類似化合物との比較
Similar Compounds
- Ammonium, ((2-(2-(dimethylammonio)ethoxy)-2-methyl)ethyl)dimethyl-, dichloride
- Ammonium, ((2-(2-(dimethylammonio)ethoxy)-2-methyl)ethyl)dimethyl-, dibromide
Uniqueness
Ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide is unique due to the presence of iodide ions, which can enhance its antimicrobial properties compared to its chloride and bromide counterparts. The ethyldimethylammonio groups also contribute to its effectiveness as a phase transfer catalyst and surfactant.
特性
CAS番号 |
63982-28-5 |
|---|---|
分子式 |
C13H32I2N2O |
分子量 |
486.22 g/mol |
IUPAC名 |
ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethoxy]propyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C13H32N2O.2HI/c1-8-14(4,5)10-11-16-13(3)12-15(6,7)9-2;;/h13H,8-12H2,1-7H3;2*1H/q+2;;/p-2 |
InChIキー |
KWPUZGACLSKSKM-UHFFFAOYSA-L |
正規SMILES |
CC[N+](C)(C)CCOC(C)C[N+](C)(C)CC.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylimidazo[4,5-f]quinolin-9-amine](/img/structure/B13785419.png)
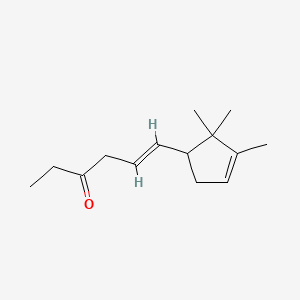
![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1)](/img/structure/B13785425.png)


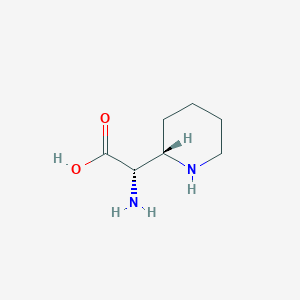
![Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-](/img/structure/B13785448.png)
![3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile](/img/structure/B13785459.png)
![methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate](/img/structure/B13785474.png)
![diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride](/img/structure/B13785480.png)

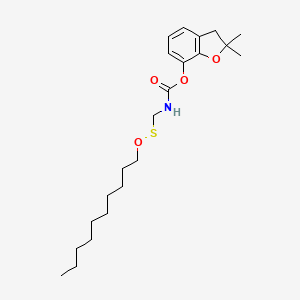
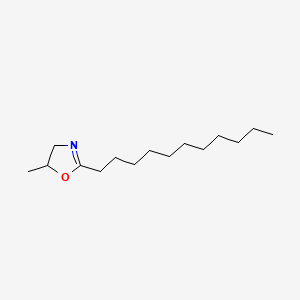
![hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate](/img/structure/B13785512.png)
